5-{[(4-Chlorophenyl)amino]methyl}furan-2-carboxylic acid
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Description
“5-{[(4-Chlorophenyl)amino]methyl}furan-2-carboxylic acid” is a chemical compound with the molecular formula C11H7ClO3 . It is a derivative of furan, a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .
Molecular Structure Analysis
The molecular structure of “this compound” is based on the furan ring, which is substituted at the 2-position with an anilide . The compound also contains a chlorophenyl group attached to the furan ring via an amino-methyl bridge .Safety and Hazards
When handling “5-{[(4-Chlorophenyl)amino]methyl}furan-2-carboxylic acid”, it is advised to avoid breathing mist, gas, or vapours, and to avoid contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is recommended. Ensure adequate ventilation and remove all sources of ignition. Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .
Future Directions
Furan derivatives are gaining attention in the field of green chemistry due to their potential as bio-based materials . They can be economically synthesized from biomass via furan platform chemicals (FPCs), offering a sustainable alternative to traditional resources such as crude oil . The future research in this area may focus on improving the synthesis methods, exploring new chemical reactions, and investigating the potential applications of these compounds in various industries.
Properties
IUPAC Name |
5-[(4-chloroanilino)methyl]furan-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3/c13-8-1-3-9(4-2-8)14-7-10-5-6-11(17-10)12(15)16/h1-6,14H,7H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFTAKSCZFMIYSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCC2=CC=C(O2)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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